N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide
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Description
“N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide” is an organic compound with the molecular formula C10H15F2NO . It’s a part of the field of research that has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a topic of interest in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “this compound” involves a cyclohexyl ring with a difluoromethyl group attached at the 4-position. The cyclohexyl group is further linked to a prop-2-enamide moiety .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily based on difluoromethylation processes. These processes involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .Future Directions
The future directions in the research of “N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide” and similar compounds involve the development of more efficient and diverse difluoromethylation processes . This includes the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Properties
IUPAC Name |
N-[4-(difluoromethyl)cyclohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO/c1-2-9(14)13-8-5-3-7(4-6-8)10(11)12/h2,7-8,10H,1,3-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWDCKKSDUJYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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